(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid
Description
“(1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid” (CAS: 2728725-35-5) is a bicyclic compound featuring a strained bicyclo[4.1.0]heptane core with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms at the 7,7-positions. The Boc group is widely used in peptide synthesis to protect amine functionalities, while the difluoro substitution enhances metabolic stability and influences electronic properties .
Safety protocols for handling this compound include avoiding heat sources and ensuring proper ventilation, as indicated by hazard codes P210 and P201 . Its molecular complexity and stereochemistry (1R,3S,6S configuration) further underscore its utility in enantioselective synthesis.
Properties
Molecular Formula |
C12H17F2NO4 |
|---|---|
Molecular Weight |
277.26 g/mol |
IUPAC Name |
(1R,3S,6S)-7,7-difluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[4.1.0]heptane-3-carboxylic acid |
InChI |
InChI=1S/C12H17F2NO4/c1-11(2,3)19-10(18)15-7(9(16)17)5-4-6-8(15)12(6,13)14/h6-8H,4-5H2,1-3H3,(H,16,17)/t6-,7-,8+/m0/s1 |
InChI Key |
IVJFSOOUUQXLOS-BIIVOSGPSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC[C@H]2[C@@H]1C2(F)F)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC2C1C2(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Carboxylic Acid-Driven Reactions
The carboxylic acid group undergoes classic transformations, critical for derivatization:
| Reaction Type | Conditions | Products/Applications | References |
|---|---|---|---|
| Esterification | Alcohol + coupling agent (DCC/DMAP) | Methyl/ethyl esters for prodrugs | |
| Amidation | Amine + HATU or EDCI | Amides for peptide coupling | |
| Decarboxylation | Heat or radical initiators | Bicyclic amine derivatives |
These reactions are often optimized using polar aprotic solvents (e.g., DMF, THF) at 0–25°C.
Boc Group Deprotection
The Boc group is selectively removed under acidic conditions, regenerating the free amine:
| Method | Conditions | Outcome | References |
|---|---|---|---|
| TFA Treatment | 20–50% TFA in DCM, 1–4 hrs | Free amine for further functionalization | |
| HCl in Dioxane | 4M HCl, 2–6 hrs | High-yield deprotection |
The Boc group remains inert toward nucleophiles and bases, enabling orthogonal reactivity.
Fluorine-Enhanced Reactivity
The 7,7-difluoro motif influences both steric and electronic properties:
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Amines/KF in DMSO | Fluorine replacement with amines | |
| Electrophilic Fluorination | Selectfluor®/AgNO₃ | Additional fluorination sites |
The electron-withdrawing effect of fluorine increases the electrophilicity of adjacent carbons, facilitating SN2 reactions.
Bicyclic Framework Reactivity
The strained azabicyclo[4.1.0]heptane system participates in ring-opening reactions:
| Reaction Type | Conditions | Outcome | References |
|---|---|---|---|
| Acid-Catalyzed Ring Opening | H₂SO₄ or HClO₄ | Linear amine-carboxylic acid derivatives | |
| Reductive Ring Expansion | H₂/Pd-C in MeOH | Larger cyclic amines |
Biological Interaction Pathways
While not strictly synthetic reactions, the compound interacts with biological targets via:
-
Enzyme inhibition : Fluorine atoms enhance binding to hydrophobic enzyme pockets.
-
Receptor modulation : The bicyclic structure mimics natural substrates, enabling antagonism/agonism.
Comparative Reactivity with Structural Analogs
Reactivity differences among analogs highlight the uniqueness of this compound:
| Compound | Key Structural Variation | Reactivity Difference |
|---|---|---|
| Non-fluorinated analog | Lacks 7,7-difluoro groups | Reduced electrophilicity |
| Oxa-bicyclo analog | Oxygen replaces nitrogen | Altered ring-opening kinetics |
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its fluorinated structure makes it particularly useful in NMR spectroscopy studies.
Medicine
In medicinal chemistry, (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of bioavailability and metabolic stability.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or improved mechanical strength.
Mechanism of Action
The mechanism of action of (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorinated structure allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of fluorinated bicyclic carboxylic acids with Boc-protected amines. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The 7,7-difluoro substitution in the target compound likely reduces ring strain compared to smaller bicyclo[3.1.0]hexane systems (e.g., CAS 1400990-36-4) while enhancing electronic effects for targeted interactions .
- Trifluoromethyl groups (e.g., CTK7I3185) increase hydrophobicity, whereas difluoro substitutions balance polarity and metabolic stability .
Stereochemical Complexity :
- The (1R,3S,6S) configuration of the target compound introduces distinct spatial arrangements absent in racemic mixtures (e.g., CAS 286.29), which may influence chiral recognition in biological systems .
Safety and Handling :
- Fluorinated bicyclic compounds generally require stringent safety measures due to decomposition risks (e.g., release of hydrogen fluoride or carbon oxides under heat) .
Biological Activity
The compound (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid is a bicyclic structure that has garnered attention in medicinal chemistry due to its unique properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic azabicyclo structure with fluorine substituents that may influence its biological activity. Its molecular formula is C12H16F2N2O4, with a molecular weight of 286.27 g/mol.
Antimicrobial Activity
Research has indicated that compounds with similar bicyclic structures exhibit significant antimicrobial properties. The presence of fluorine atoms is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.
Case Study:
A study investigating various fluorinated compounds found that those with bicyclic frameworks showed promising results against Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Antiviral Activity
Fluorinated compounds have also been studied for their antiviral properties. The unique electronic properties imparted by fluorine can enhance the binding affinity of these molecules to viral proteins.
Research Findings:
In vitro studies demonstrated that similar azabicyclo compounds inhibited viral replication in cell lines infected with influenza virus. The proposed mechanism involves interference with viral entry and replication processes .
The mechanisms by which (1R,3S,6S)-2-[(tert-butoxy)carbonyl]-7,7-difluoro-2-azabicyclo[4.1.0]heptane-3-carboxylic acid exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Membrane Disruption: The hydrophobic nature of the compound may facilitate its insertion into lipid bilayers, leading to membrane destabilization.
- Enzyme Inhibition: Similar structures have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
- Receptor Binding: The compound may interact with specific receptors on the surface of cells, modulating signaling pathways associated with inflammation or infection responses.
Data Table: Biological Activity Summary
Q & A
Q. How can researchers address conflicting solubility data across solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
